2,4-Diaminopyrimidine-3-oxide
Overview
Description
2,4-Diaminopyrimidine-3-oxide, also known as Kopexil, is a valuable organic synthetic reagent used in the preparation of pyrimidines and in making hair loss and skin care compositions . It is used in hair care formulations to prevent increased hair loss .
Synthesis Analysis
The synthesis of 2,4-Diaminopyrimidine-3-oxide involves the reaction of a phenolate on 6-chloro-2,4-diaminopyrimidine to produce 6-phenoxy-2,4-diaminopyrimidine. This compound is then oxidized to the corresponding 3-nitro-oxide by metachloroperbenzoic acid (MCPA) .Molecular Structure Analysis
The molecular structure of 2,4-Diaminopyrimidine-3-oxide is represented by the linear formula C4H6N4O .Physical And Chemical Properties Analysis
2,4-Diaminopyrimidine-3-oxide is a white or off-white powder that is slightly soluble in water . It has a molecular weight of 126.12 .Scientific Research Applications
Hair Loss Treatment
- Application Summary : 2,4-Diaminopyrimidine-3-oxide, also known as Kopexil, and its derivative, Minoxidil, are used in hair loss treatments . These compounds are used to reduce hair shedding and increase hair mass and density .
Antifolate Drugs against Bacillus anthracis
- Application Summary : 2,4-Diaminopyrimidine-based drug candidates have been synthesized and evaluated against Bacillus anthracis . These structures are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .
- Methods of Application : The specific methods of application or experimental procedures involve the synthesis of the drug candidates through a series of chemical reactions, followed by biological evaluation against Bacillus anthracis .
Synthesis of Novel Salts
- Application Summary : 2,4-Diaminopyrimidine is used in the synthesis of novel salts . These salts originate from 2,4-diaminopyrimidine and four different chain dicarboxylic acids .
- Methods of Application : The specific methods of application or experimental procedures involve the synthesis of these salts through a series of chemical reactions .
Antifolate Drugs
- Application Summary : 2,4-Diaminopyrimidine is present in many bioactive molecules and drugs . They include many dihydrofolate reductase inhibitor drugs (such as pyrimethamine, trimetrexate, and piritrexim and the antibiotics Iclaprim and trimethoprim) .
- Results or Outcomes : While the specific results or outcomes are not detailed in the sources, these compounds are generally known to be effective in treating various bacterial infections .
Antiandrogen Agents
- Application Summary : 2,4-Diaminopyrimidine derivatives are used in the synthesis of antiandrogen agents .
- Results or Outcomes : While the specific results or outcomes are not detailed in the sources, these compounds are generally known to be effective in treating conditions that require antiandrogen agents .
Antibiotic Resistance
- Application Summary : 2,4-Diaminopyrimidine-based drug candidates have been synthesized and evaluated against antibiotic-resistant bacteria . The structures are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .
- Methods of Application : The specific methods of application or experimental procedures involve the synthesis of the drug candidates through a series of chemical reactions, followed by biological evaluation against antibiotic-resistant bacteria .
Safety And Hazards
Future Directions
The 2,4-diaminopyrimidine group, which includes 2,4-Diaminopyrimidine-3-oxide, is present in many bioactive molecules and drugs. It is used in hair loss treatment to reduce hair shedding and increase hair mass and density . Future research may focus on the development of new compounds with this group for various therapeutic applications .
properties
IUPAC Name |
3-hydroxy-2-iminopyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-1-2-7-4(6)8(3)9/h1-2,6,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGAYFHUZTLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N)N=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996155 | |
Record name | Kopexil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kopexil | |
CAS RN |
113275-13-1, 74638-76-9 | |
Record name | Aminexil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113275-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kopexil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Pyrimidinediamine, 3-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMINOPYRIMIDINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1756681479 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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